![molecular formula C15H13ClOS B14607810 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 59664-71-0](/img/structure/B14607810.png)
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with the molecular formula C15H13ClOS. This compound features a benzene ring substituted with a methoxy group, a chlorinated ethenyl group, and a phenylsulfanyl group. The presence of these functional groups makes it a compound of interest in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Ethenyl Intermediate: This step involves the reaction of a chlorinated ethenyl compound with a phenylsulfanyl group under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with a benzene ring, facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, safety, and environmental considerations.
Análisis De Reacciones Químicas
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated ethenyl group to an ethyl group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique functional groups impart desirable properties.
Mecanismo De Acción
The mechanism by which 1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, depending on the specific target and context.
Comparación Con Compuestos Similares
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene can be compared with other similar compounds, such as:
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-[2-Bromo-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene: The bromine atom can alter the compound’s reactivity, particularly in substitution reactions.
1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methylbenzene: The presence of a methyl group instead of a methoxy group affects the compound’s physical and chemical properties.
Propiedades
Número CAS |
59664-71-0 |
|---|---|
Fórmula molecular |
C15H13ClOS |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
1-(2-chloro-2-phenylsulfanylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H13ClOS/c1-17-13-9-7-12(8-10-13)11-15(16)18-14-5-3-2-4-6-14/h2-11H,1H3 |
Clave InChI |
OMYDYSSJSBOGOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C(SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
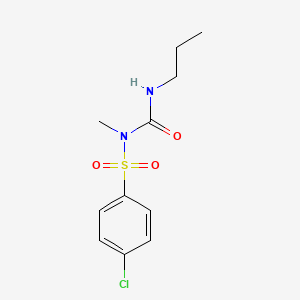

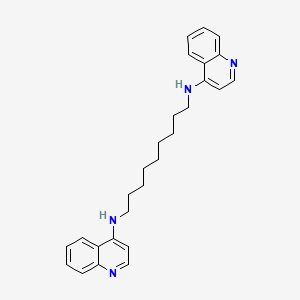
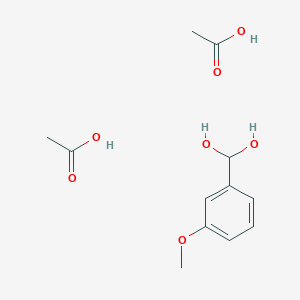

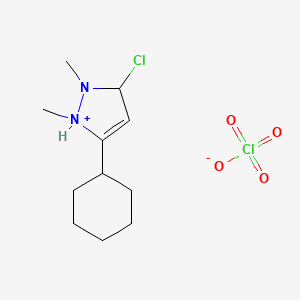
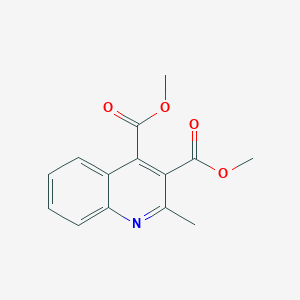

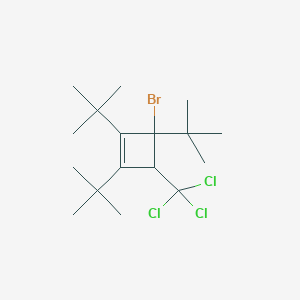
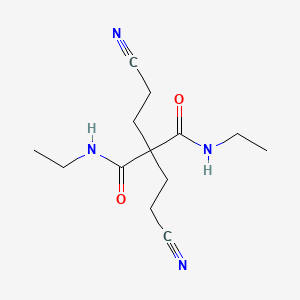

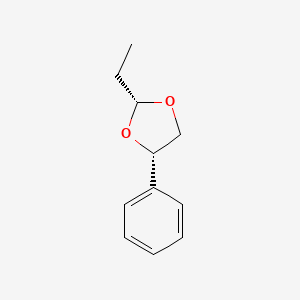
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
